molecular formula C10H10F3N B1407312 Cyclopropyl(2,3,6-trifluorophenyl)methanamine CAS No. 1270444-30-8

Cyclopropyl(2,3,6-trifluorophenyl)methanamine

Cat. No. B1407312
M. Wt: 201.19 g/mol
InChI Key: BMYXOQXTAMUCAY-UHFFFAOYSA-N
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Description

Cyclopropyl(2,3,6-trifluorophenyl)methanamine is a chemical compound with the molecular formula C10H10F3N . It is a solid substance .


Molecular Structure Analysis

The molecular structure of Cyclopropyl(2,3,6-trifluorophenyl)methanamine consists of a cyclopropyl group attached to a methanamine moiety, which is further connected to a phenyl ring substituted with three fluorine atoms at the 2, 3, and 6 positions .


Physical And Chemical Properties Analysis

Cyclopropyl(2,3,6-trifluorophenyl)methanamine is a solid substance . Its molecular formula is C10H10F3N , and its molecular weight is 201.1883096 .

Scientific Research Applications

Enantioselective Synthesis

Cyclopropyl(2,3,6-trifluorophenyl)methanamine derivatives have been utilized in the enantioselective synthesis of certain compounds. For example, A. Demir et al. (2004) demonstrated the synthesis of 2-(2-arylcyclopropyl)glycines, which are conformationally restricted homophenylalanine analogs. These compounds were synthesized using simple aromatic aldehydes and acetylfuran, followed by cyclopropanation and selective conversion processes, resulting in high yields of optically pure form (Demir, Seşenoğlu, Ülkü, & Arici, 2004).

Antiviral Activity Evaluation

N. Kolocouris et al. (1994) investigated aminoadamantane derivatives, which include structures similar to cyclopropyl(2,3,6-trifluorophenyl)methanamine. These compounds exhibited significant inhibitory effects against influenza A virus at concentrations lower than amantadine, highlighting their potential as anti-influenza A virus agents (Kolocouris, Foscolos, Kolocouris, Marakos, Pouli, Fytas, Ikeda, & De Clercq, 1994).

Synthesis of Carba-Sugar Enones

A. Corsaro et al. (2006) described the transformation of a cyclopropyl derivative into gabosines and deoxy-carbahexoses. This method involved the treatment of the derivative with mercuric trifluoroacetate, followed by demercuration, resulting in compounds with potential applications in synthetic chemistry (Corsaro, Pistarà, Catelani, D’Andrea, Adamo, & Chiacchio, 2006).

In Vitro Antitumor Activity

B. Károlyi et al. (2012) explored mono-, bis- and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, including ferrocene-containing derivatives, for their in vitro antitumor activity. These studies revealed the potential of these compounds in treating various human cancer cell lines (Károlyi, Bősze, Orbán, Sohár, Drahos, Gál, & Csámpai, 2012).

Synthesis of Bromophenol Derivatives

M. Boztaş et al. (2019) conducted research on bromophenol derivatives with a cyclopropyl moiety. These derivatives were found to be effective inhibitors of certain enzymes and are potential treatments for diseases like Alzheimer's and Parkinson's (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).

Formation of Cyclopropylamines

M. L. Gillaspy et al. (1995) developed a method for cyclopropylating amines, which resulted in mono- and dicyclopropylamines. This method opened new avenues for synthesizing sterically hindered di- and tricyclopropylamines, including tricyclopropylamine (Gillaspy, Lefker, Andrew, & Hoover, 1995).

Safety And Hazards

The safety information available indicates that Cyclopropyl(2,3,6-trifluorophenyl)methanamine may cause eye irritation (H319) and is harmful to aquatic life with long-lasting effects (H410) . Precautionary measures include avoiding release to the environment and wearing protective gloves/eye protection .

properties

IUPAC Name

cyclopropyl-(2,3,6-trifluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c11-6-3-4-7(12)9(13)8(6)10(14)5-1-2-5/h3-5,10H,1-2,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYXOQXTAMUCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=C(C=CC(=C2F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(2,3,6-trifluorophenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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